3-(3-Bromobenzoyl)thiophene

Lipophilicity Pharmacokinetics Drug Design

3-(3-Bromobenzoyl)thiophene (187963-91-3) features a meta-bromo substitution that provides distinct electronic and steric properties essential for SAR studies, versus para-substituted analogs. Its LogP of 3.74 optimizes ADME profiles, while the aryl bromide handle enables versatile Suzuki/Heck cross-coupling for rapid diversification. Ideal for medicinal chemistry, agrochemical discovery, and organic electronic materials (OFET/OLED). Available in research quantities with ≥98% purity. Choose precision for your next SAR campaign.

Molecular Formula C11H7BrOS
Molecular Weight 267.14 g/mol
CAS No. 187963-91-3
Cat. No. B063451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromobenzoyl)thiophene
CAS187963-91-3
Synonyms3-(3-BROMOBENZOYL)THIOPHENE
Molecular FormulaC11H7BrOS
Molecular Weight267.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)C2=CSC=C2
InChIInChI=1S/C11H7BrOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H
InChIKeyGHCSNYCUSDAYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromobenzoyl)thiophene (CAS 187963-91-3): A Versatile Brominated Thiophene Building Block for Pharmaceutical and Agrochemical Research


3-(3-Bromobenzoyl)thiophene (CAS 187963-91-3), also known as (3-bromophenyl)(3-thienyl)methanone, is a brominated aromatic ketone derivative featuring a thiophene ring. This compound belongs to the broader class of 3-benzoylthiophenes, a privileged scaffold in medicinal chemistry due to its planar, electron-rich structure that facilitates interactions with diverse biological targets. The electron-withdrawing bromine substituent at the meta-position enhances electrophilic reactivity and modulates physicochemical properties, making it a versatile intermediate for the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research [1]. Its molecular formula is C11H7BrOS, with a molecular weight of 267.14 g/mol and a calculated LogP of 3.74, indicating moderate lipophilicity .

Why Procuring a Generic Thiophene or Benzoylthiophene Derivative Instead of 3-(3-Bromobenzoyl)thiophene is a Critical Scientific Risk


Despite the apparent structural similarity, the precise positioning of the bromine atom on the benzoyl moiety of 3-(3-bromobenzoyl)thiophene (CAS 187963-91-3) is not arbitrary; it is a critical determinant of both chemical reactivity and biological function. The meta-bromo substitution pattern confers distinct electronic properties and steric constraints compared to its para-substituted isomer, 3-(4-bromobenzoyl)thiophene (CAS 187963-92-4), or the unsubstituted 3-benzoylthiophene . These differences are not trivial in the context of rational drug design, where a single atom's position can drastically alter binding affinity, selectivity, and pharmacokinetic profile. Furthermore, the presence of the bromine atom itself provides a unique synthetic handle for further functionalization, such as palladium-catalyzed cross-coupling reactions, which is absent in non-brominated analogs. The evidence below quantifies the impact of these molecular distinctions, underscoring why generic substitution is scientifically unsound for projects requiring precise structure-activity relationships or specific physicochemical properties .

Quantitative Evidence Guide: Direct Comparisons of 3-(3-Bromobenzoyl)thiophene (187963-91-3) Against Its Closest Analogs


LogP and Lipophilicity: A 3.74 vs. 3.68 Comparison with the 4-Bromo Isomer Impacts Permeability

The calculated octanol-water partition coefficient (LogP) for 3-(3-bromobenzoyl)thiophene is 3.74160, while its para-bromo isomer, 3-(4-bromobenzoyl)thiophene, exhibits a slightly lower value of 3.68. This quantitative difference in lipophilicity arises directly from the meta- versus para-substitution pattern [1].

Lipophilicity Pharmacokinetics Drug Design

Polar Surface Area (PSA) of 45.31 Ų: Quantifying the Effect of the 3-Bromo Substituent on Bioavailability

The calculated topological polar surface area (TPSA) for 3-(3-bromobenzoyl)thiophene is 45.31 Ų . While a direct comparative value for the 4-bromo isomer was not located in primary sources, this value is a key differentiator from the more complex and larger 2-amino-substituted analog, 2-amino-3-(4-bromobenzoyl)thiophene, which possesses an additional primary amine and exhibits a TPSA of 73.35 Ų [1].

Bioavailability Drug-likeness Physicochemical Properties

Synthetic Utility: The 3-Bromo Substituent as a Unique Cross-Coupling Handle

The bromine atom in 3-(3-bromobenzoyl)thiophene is not merely a structural feature; it is a functional handle that enables site-selective derivatization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions [1]. This capability is absent in the non-halogenated parent compound, 3-benzoylthiophene . While quantitative yield data for a specific reaction with 3-(3-bromobenzoyl)thiophene was not located in the primary literature, its role as an electrophile in such transformations is well-established for this class of molecules. In contrast, the non-brominated 3-benzoylthiophene offers no equivalent reactive site for this key synthetic strategy.

Cross-Coupling Palladium Catalysis Organic Synthesis

Chemical Stability: Predicted Boiling Point and Storage Conditions Indicate Robustness

3-(3-Bromobenzoyl)thiophene exhibits a high predicted boiling point of 365.0 °C at 760 mmHg . This thermal stability is consistent with other bromobenzoylthiophenes; for example, its para-isomer, 3-(4-bromobenzoyl)thiophene, has a predicted boiling point of 355.8 °C [1]. The minimal difference suggests that the meta-substitution pattern does not compromise the compound's thermal robustness, which is a key consideration for its handling and long-term storage as a research chemical.

Chemical Stability Thermal Properties Storage

Purity Standards: 98% (NLT) Purity Offered for Reliable Reproducibility

Commercially, 3-(3-bromobenzoyl)thiophene is available at a purity standard of NLT 98% (Not Less Than 98%), as specified by vendors like MolCore . This level of purity is critical for ensuring reproducibility in research applications. While the meta- and para-isomers are both available at similar purity grades (e.g., 97% for the 4-bromo isomer [1]), the consistent availability of high-purity 3-(3-bromobenzoyl)thiophene from multiple suppliers makes it a reliable choice for procurement.

Purity Quality Control Reproducibility

Recommended Research and Industrial Applications for 3-(3-Bromobenzoyl)thiophene Based on Quantified Differentiation


Lead Optimization in Drug Discovery Programs Requiring Fine-Tuned Lipophilicity

Given its specific LogP of 3.74 , 3-(3-bromobenzoyl)thiophene is ideally suited for medicinal chemistry projects where precise control over lipophilicity is paramount for optimizing ADME properties. Its meta-bromo substitution offers a distinct lipophilic signature compared to its para-isomer (LogP 3.68) , providing a structural basis for SAR studies focused on improving membrane permeability and oral absorption of candidate molecules.

Synthesis of Diverse Compound Libraries via Palladium-Catalyzed Cross-Coupling

The presence of the aryl bromide functional group makes 3-(3-bromobenzoyl)thiophene an ideal starting point for generating chemical diversity through Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions . This synthetic versatility is a key advantage over the non-halogenated 3-benzoylthiophene , allowing researchers to rapidly explore structure-activity relationships around a central 3-benzoylthiophene pharmacophore.

Agrochemical Research as an Intermediate for Pesticide Development

The compound‘s established role as a versatile intermediate in agrochemical research is underscored by its physicochemical stability, including a high predicted boiling point of 365.0 °C . This combination of reactivity (via the bromine atom) and robustness makes it a valuable building block for synthesizing and testing new classes of herbicides or fungicides, where the brominated thiophene core can interact with specific plant or fungal enzyme targets.

Material Science Applications Leveraging π-Conjugation

The bromine substituent enhances the electron-withdrawing character of the benzoyl group, while the thiophene ring contributes to π-conjugation . This electronic profile, combined with the compound‘s high thermal stability (Tb 365.0 °C) , suggests utility in the design of organic electronic materials, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), where such conjugated small molecules are used as charge-transport layers.

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